2-(甲基氨基甲酰基)异烟酸

描述

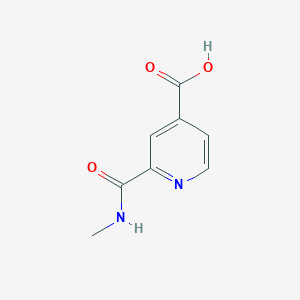

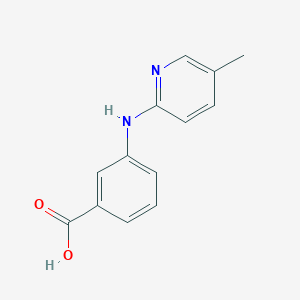

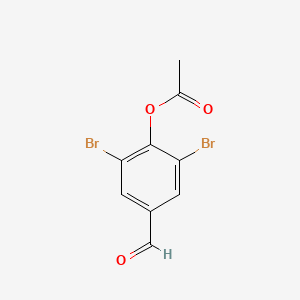

2-(Methylcarbamoyl)isonicotinic acid is a compound with the CAS Number: 1279208-48-8 . It has a molecular weight of 180.16 . This compound has been identified as a preliminary active fragment that displays inhibition of KDM4A enzymatic activity .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[(methylamino)carbonyl]isonicotinic acid . The InChI code is 1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid substance . Unfortunately, additional physical and chemical properties were not found in the retrieved data.科学研究应用

Specific Scientific Field

This application falls under the field of Clinical Epigenetics .

Summary of the Application

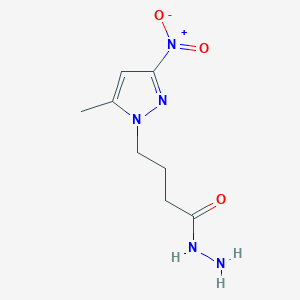

“2-(Methylcarbamoyl)isonicotinic acid” was identified as a preliminary active fragment that displays inhibition of KDM4A enzymatic activity . KDM4A is a lysine demethylase enzyme that plays an important role in the epigenetic dysregulation in various cancers .

Methods of Application or Experimental Procedures

The compound was tested in-vitro by a Homogeneous Time-Resolved Fluorescence-based assay developed for identifying selective substrate-competitive inhibitors by means of inhibition of H3K9me3 peptide demethylation .

Results or Outcomes

The virtual screening campaign resulted in the identification of 225 compounds with the potential to inhibit KDM4A enzymatic activity. Among these compounds, “2-(Methylcarbamoyl)isonicotinic acid” was found to be the most promising, displaying an inhibition potency of 7.09 ± 1.36 μM for KDM4A .

2. Conversion of 2-Methylfuran to Diesel Fuel Precursors

Specific Scientific Field

This application is in the field of Catalysis Letters .

Summary of the Application

A novel silica supported sulfonic acid functionalized isonicotinic acid SO3H-INA@SiO2 catalyst was prepared by treating isonicotinic acid with chlorosulphonic acid followed by heterogenization on silica . This catalyst was used for the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units .

Methods of Application or Experimental Procedures

Under optimized reaction conditions, SO3H-INA@SiO2 was able to convert 2-methylfuran completely into condensation products .

Results or Outcomes

The heterogeneous SO3H-INA@SiO2 catalyst was successfully recycled up to six consecutive runs without loss of its activity . The catalyst offered superior activity as compared to the commercially available -SO3H functionalized resins .

3. Protection Against Rust Disease in Bean Seedlings

Specific Scientific Field

This application is in the field of Plant Pathology .

Summary of the Application

Applying 2,6-dichloroisonicotinic acid (INA), a derivative of isonicotinic acid, to bean seedlings when they were 16 to 20 days old protected plants against rust disease caused by subsequent inoculation with Uromyces appendiculatus .

Methods of Application or Experimental Procedures

Field trials were conducted during late summer to early spring in two consecutive years .

Results or Outcomes

The application of 2,6-dichloroisonicotinic acid (INA) provided protection against rust disease in bean seedlings .

4. Induction of Plant Immunity

Specific Scientific Field

This application is in the field of Plant Science .

Summary of the Application

In tobacco, NCI, a derivative of isonicotinic acid, induces expression of PR genes even in nahG plants .

Methods of Application or Experimental Procedures

The compound was applied to tobacco plants, and its effects on the expression of PR genes were studied .

Results or Outcomes

The application of NCI induced the expression of PR genes in tobacco plants .

5. Film Properties of Hybrid Urethane–Acrylic Latexes

Specific Scientific Field

This application is in the field of Coatings Technology and Research .

Summary of the Application

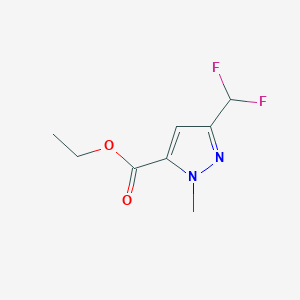

A non-isocyanate pathway was used to synthesize a urethane methacrylate monomer, 2-((methylcarbamoyl)oxy)ethyl methacrylate (MEM), and methacrylic acid (MAA). The MEM and MAA mixture was copolymerized with MMA and BA in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .

Methods of Application or Experimental Procedures

Varying amounts of MEM and MAA monomers were introduced to the latex, and their effect on the thermal properties, film formation, viscoelastic, mechanical and morphological properties was examined .

Results or Outcomes

MEM and MAA functionalized latexes exhibited enhanced Young’s modulus, tensile strength and hardness compared to the control latex without any MEM and MAA .

6. Formation of Neutral/Cationic Metal–Organic Frameworks

Specific Scientific Field

This application is in the field of Chemistry .

Summary of the Application

Two neutral/cationic metal–organic frameworks (MOFs), based on triangular secondary building units (SBUs) M II3 (OH) (O 2 CR) 4 L 3 (M = Mn/Co, R = linker group, and L = coligand) with the same hex topology are successfully constructed using an isonicotinic acid (Hin) ligand .

Methods of Application or Experimental Procedures

The framework charges are controlled by the synergistic effects of counterions, solvent and metal centers .

Results or Outcomes

The formation of these MOFs demonstrates the versatility of isonicotinic acid as a ligand in the construction of complex structures .

安全和危害

While specific safety and hazard information for 2-(Methylcarbamoyl)isonicotinic acid was not found, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

2-(Methylcarbamoyl)isonicotinic acid has been identified as a preliminary active fragment, displaying inhibition of KDM4A enzymatic activity . Its chemical exploration was deeply investigated by computational and experimental approaches which allowed a rational fragment growing process . The in-silico studies guided the development of derivatives designed as expansion of the primary fragment hit and provided further knowledge on the structure–activity relationship . This work provides useful insights into key ligand-KDM4A protein interaction and provides structural features for the development of successful selective KDM4A inhibitors .

属性

IUPAC Name |

2-(methylcarbamoyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZBGMQZAJNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylcarbamoyl)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)

![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)